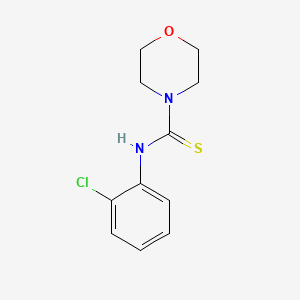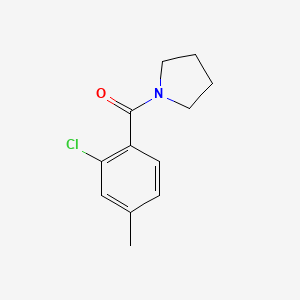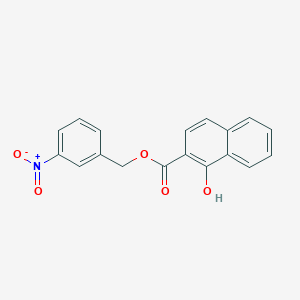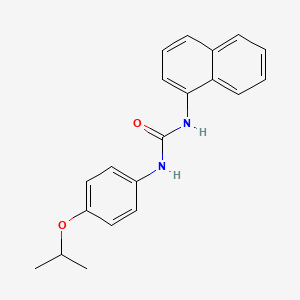
N-(2-chlorophenyl)morpholine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)morpholine-4-carbothioamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group attached to the morpholine ring, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)morpholine-4-carbothioamide typically involves the reaction of 2-chloroaniline with morpholine-4-carbothioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It can be utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes . The compound may also exert its effects through the generation of reactive oxygen species, leading to oxidative stress in microbial cells .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmorpholine-4-carbothioamide: This compound is similar in structure but lacks the chlorophenyl group.
N-(2-chlorophenyl)-4-morpholinecarbothioamide: Another closely related compound with similar functional groups.
Uniqueness
N-(2-chlorophenyl)morpholine-4-carbothioamide stands out due to the presence of the chlorophenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
N-(2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-3-1-2-4-10(9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIEXDUNQAKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B5798048.png)


![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)


![N-[(3,5-dimethoxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)

![1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
![(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine](/img/structure/B5798143.png)
